Zuclopenthixol-d4 Succinate Salt
Description
Rationale and Significance of Deuterium (B1214612) Substitution in Pharmaceutical Sciences
Deuterium substitution, or deuteration, involves the replacement of one or more hydrogen atoms in a drug molecule with deuterium atoms. medchemexpress.com This strategic substitution is of particular significance in pharmaceutical sciences for several key reasons. A primary application is in pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. When a deuterated version of a drug is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis, it co-elutes with the non-labeled drug, yet is distinguishable by its higher mass. This allows for highly precise and accurate quantification of the drug in biological matrices like blood, plasma, or urine.
Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can sometimes slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "deuterium kinetic isotope effect." While this effect can be explored for therapeutic benefit in drug development, in the context of analytical standards, the primary advantage remains the mass difference for quantification purposes.
Overview of Zuclopenthixol-d4 Succinate (B1194679) Salt as a Research Analytical Standard
Zuclopenthixol-d4 Succinate Salt is the deuterated form of zuclopenthixol (B143822), a thioxanthene (B1196266) derivative known to act as a mixed dopamine (B1211576) D1/D2 receptor antagonist. medchemexpress.com As an analytical standard, it is not intended for therapeutic use but serves as a critical tool for researchers. medchemexpress.com It is specifically designed for use in quantitative analyses, where a known quantity of the deuterated standard is added to a biological sample. qmx.comcato-chem.com During analysis, typically by LC-MS/MS, the ratio of the non-labeled drug to the deuterated internal standard is measured, enabling the precise determination of the drug's concentration in the sample.
The "d4" in its name signifies that four hydrogen atoms in the zuclopenthixol molecule have been replaced by deuterium atoms. The succinate salt form helps to improve the stability and solubility of the compound, making it easier to handle and prepare for analytical procedures.
Chemical and Physical Properties of this compound:
| Property | Value |
| Chemical Formula | C26H29D4ClN2O5S |
| CAS Number | 1246833-58-8 |
| Appearance | Neat |
| Application | Research Analytical Standard |
Data sourced from publicly available information.
Methodological Advancements Facilitated by Isotopic Labeling
The advent of isotopic labeling has catalyzed significant methodological advancements across various scientific disciplines, particularly in biomedical research. The use of stable isotope-labeled compounds as internal standards has become the gold standard in bioanalytical mass spectrometry. This approach minimizes variability and matrix effects, which are common challenges in analyzing complex biological samples, thereby enhancing the accuracy, precision, and robustness of analytical methods.
Isotopically labeled compounds are also indispensable as tracers in metabolic research. ontosight.ai By introducing a labeled compound into a biological system, researchers can track its metabolic fate, identify its metabolites, and elucidate complex biochemical pathways. businessresearchinsights.comontosight.ai This has profound implications for understanding disease mechanisms and the metabolic profiles of new drug candidates.
Furthermore, the use of stable isotopes has enabled the development of "microdosing" studies, where a very small, non-pharmacologically active dose of a drug is administered to human subjects. The use of highly sensitive accelerator mass spectrometry (AMS) or LC-MS/MS allows for the quantification of the drug and its metabolites, providing early human pharmacokinetic data with minimal risk to participants.
Structure
2D Structure
Properties
Molecular Formula |
C26H31ClN2O5S |
|---|---|
Molecular Weight |
523.1 g/mol |
IUPAC Name |
butanedioic acid;2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5-;/i14D2,15D2; |
InChI Key |
KUEAHHOXAMWWOW-PUOCTRNESA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization for Research Applications
Synthetic Approaches for Deuterium (B1214612) Incorporation into Thioxanthene (B1196266) Derivatives
The synthesis of deuterated compounds, particularly for use as internal standards, demands high isotopic purity and precise localization of the deuterium atoms. nih.gov For Zuclopenthixol-d4, the deuterium atoms are introduced into the ethanol (B145695) side chain of the piperazine (B1678402) moiety. nih.govlgcstandards.com This specific placement is crucial as it is less susceptible to back-exchange under physiological conditions, ensuring the stability of the label throughout analytical procedures.
A common strategy for introducing deuterium into such structures involves the use of deuterated building blocks during the synthesis. nih.gov In the case of Zuclopenthixol-d4, a likely synthetic route would involve the reaction of a suitable thioxanthene precursor with a piperazine derivative already containing the deuterated ethanol side chain. This approach allows for controlled incorporation and a high degree of isotopic enrichment.
The synthesis of the deuterated piperazine-ethanol fragment can be achieved through several methods. One approach is the reduction of a corresponding carboxylic acid or ester precursor with a deuterium-donating agent, such as lithium aluminum deuteride (B1239839) (LiAlD4). This method is highly efficient in introducing deuterium at specific positions.
An alternative is the use of a deuterated starting material, such as deuterated ethylene (B1197577) oxide, which can be reacted with piperazine to form the desired deuterated side chain. The choice of synthetic route often depends on the availability and cost of deuterated reagents and the desired efficiency of the labeling reaction. nih.gov
Chemo-Enzymatic and Isotopic Exchange Routes to Deuterated Analogues
Beyond the use of pre-labeled building blocks, chemo-enzymatic and isotopic exchange methods offer alternative pathways to deuterated pharmaceuticals. nih.govacs.org
Hydrogen Isotope Exchange (HIE) is a powerful technique for late-stage deuteration of molecules. chemrxiv.org This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, often heavy water (D₂O), in the presence of a catalyst. nih.gov Metal catalysts, such as rhodium, palladium, or platinum, can facilitate this exchange at specific positions within a molecule, including those adjacent to heteroatoms like nitrogen. nih.govacs.org For a molecule like Zuclopenthixol (B143822), HIE could potentially be used to introduce deuterium into the alkylamine substructures under relatively mild conditions. acs.org However, controlling the selectivity of the exchange to target only the desired positions can be a challenge. nih.gov
Chemo-enzymatic synthesis leverages the high selectivity of enzymes to catalyze specific reactions. While direct enzymatic deuteration of Zuclopenthixol is not widely documented, enzymes could be employed in the synthesis of deuterated precursors. For instance, oxidoreductases could be used with a deuterated cofactor (e.g., NADH-d) to introduce deuterium stereospecifically. Biosynthetic approaches in genetically modified organisms, such as E. coli, have also been explored for producing selectively deuterated compounds, including phospholipids, which demonstrates the potential of biological systems for isotopic labeling. nih.gov
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment in Research Batches
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of Zuclopenthixol-d4 Succinate (B1194679) Salt intended for research applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the chemical purity of Zuclopenthixol-d4 Succinate Salt. lgcstandards.com Reversed-phase HPLC methods, often coupled with UV detection, are used to separate the deuterated compound from its non-deuterated counterpart and any process-related impurities or degradation products. nih.govresearchgate.net The purity is typically expected to be greater than 95%. lgcstandards.com The development of stability-indicating HPLC methods is also crucial to monitor the degradation of the compound under various stress conditions. researchgate.netresearchgate.net
Mass Spectrometry (MS) , particularly coupled with liquid chromatography (LC-MS), is the primary technique for confirming the molecular weight and isotopic enrichment of this compound. nih.govunimi.it The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the four deuterium atoms. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. unimi.it Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium atoms by analyzing the mass of the resulting fragments. researchgate.net
The combination of these advanced analytical techniques ensures that each research batch of this compound meets the stringent requirements for identity, purity, and isotopic labeling necessary for its use as a reliable internal standard in quantitative bioanalytical studies.
Advanced Bioanalytical Method Development and Validation Utilizing Zuclopenthixol D4 Succinate Salt
Quantitative Bioanalysis of Zuclopenthixol (B143822) and its Metabolites in Preclinical Matrices
The accurate measurement of zuclopenthixol and its metabolites in complex biological samples, such as plasma and tissue homogenates, from preclinical studies necessitates highly selective and sensitive analytical techniques.
Development of Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Assays
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has become the gold standard for the quantitative bioanalysis of pharmaceuticals due to its superior speed, resolution, and sensitivity. The development of a UHPLC-MS/MS assay for zuclopenthixol involves the meticulous optimization of both chromatographic separation and mass spectrometric detection.
Chromatographic separation is typically achieved on a reversed-phase C18 column, which effectively separates the lipophilic zuclopenthixol from endogenous matrix components. nih.gov The use of sub-2 µm particle size columns in UHPLC systems allows for faster analysis times and improved peak shapes. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure efficient ionization. nih.govuantwerpen.be A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the timely elution of the target analyte while maintaining good separation from potential interferences. nih.gov
For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly utilized. imtm.cz This technique provides exceptional selectivity by monitoring a specific precursor ion to product ion transition for the analyte. For zuclopenthixol, the precursor ion would be its protonated molecule [M+H]⁺, and the product ions are generated through collision-induced dissociation.
A representative UHPLC-MS/MS method for the analysis of several antipsychotics, including zuclopenthixol, might utilize the instrument parameters detailed in the table below. uantwerpen.be
| Parameter | Setting |
| UHPLC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3000 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
Application of Stable Isotope-Labeled Internal Standards (SIL-IS) in Mass Spectrometry
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative bioanalysis by LC-MS/MS. A SIL-IS, such as Zuclopenthixol-d4 Succinate (B1194679) Salt, is an ideal internal standard because it has the same physicochemical properties as the analyte, meaning it co-elutes chromatographically and experiences similar ionization effects. waters.com However, due to its increased mass from the deuterium (B1214612) labels, it can be distinguished from the unlabeled analyte by the mass spectrometer. waters.com This allows the SIL-IS to accurately compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification. nih.govnih.gov
In a typical assay, a known concentration of Zuclopenthixol-d4 Succinate Salt is added to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. The concentration of zuclopenthixol in the unknown samples is then determined by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve.
The mass transitions for zuclopenthixol and its deuterated internal standard are critical for their selective detection. Representative mass transitions are provided in the table below. core.ac.ukuantwerpen.be
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zuclopenthixol | 401.1 | 155.1 |
| Zuclopenthixol-d4 | 405.2 | 221.0 |
Method Optimization for Sensitivity, Selectivity, and Throughput in Research Settings
In research settings, particularly during preclinical drug development, there is often a need for high-throughput analysis without compromising data quality. Method optimization focuses on several key areas to achieve the desired sensitivity, selectivity, and speed. nih.gov
Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix and remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov While PPT is a simple and fast method, LLE and SPE often provide cleaner extracts, which can reduce matrix effects and improve sensitivity. nih.gov The choice of method depends on the required limit of quantification and the complexity of the matrix.
Chromatographic Conditions: Optimizing the gradient elution profile and flow rate can significantly reduce the analysis time per sample. nih.gov Shorter columns and faster gradients can be employed for high-throughput screening, provided that adequate separation from interfering peaks is maintained.
Mass Spectrometry Parameters: Fine-tuning of MS parameters such as capillary voltage, gas flows, and collision energy is crucial for maximizing the signal intensity of the analyte and internal standard, thereby enhancing the sensitivity of the assay. nih.gov
Validation Parameters for Research-Oriented Bioanalytical Methods
To ensure that a bioanalytical method is reliable and fit for its intended purpose, it must undergo a thorough validation process. For research-oriented methods, the validation parameters are established to guarantee the integrity of the generated data.
Assessment of Analytical Specificity and Absence of Matrix Interference
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and co-administered drugs. frontierspartnerships.org In UHPLC-MS/MS, specificity is primarily achieved through a combination of chromatographic separation and the selectivity of MRM detection.
The absence of matrix interference, also known as the matrix effect, is a critical validation parameter. The matrix effect refers to the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix. waters.com This can lead to inaccurate and imprecise results. waters.com The matrix effect is typically assessed by comparing the analyte's response in a neat solution to its response in an extract of a blank biological matrix. The use of a SIL-IS like this compound is the most effective way to compensate for matrix effects, as the IS is affected in the same way as the analyte. waters.comnih.gov
A representative table showing the assessment of matrix effect is provided below. The matrix factor is calculated as the peak response in the presence of matrix ions divided by the peak response in the absence of matrix ions. A value close to 1 indicates a minimal matrix effect.
| Analyte | Concentration (ng/mL) | Matrix Factor (Lot 1) | Matrix Factor (Lot 2) | Matrix Factor (Lot 3) | Mean Matrix Factor |
| Zuclopenthixol | 10 | 0.98 | 1.03 | 0.95 | 0.99 |
| Zuclopenthixol | 500 | 1.01 | 0.97 | 0.99 | 0.99 |
Determination of Linearity and Calibration Curve Performance
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The performance of the calibration curve is evaluated by its correlation coefficient (r²) and the accuracy of the back-calculated concentrations of the standards. researchgate.netresearchgate.net
For a bioanalytical method to be considered linear, the correlation coefficient should typically be greater than 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ). nih.gov
A typical calibration curve for zuclopenthixol in a preclinical matrix would cover a concentration range relevant to the expected in vivo concentrations. An example of calibration curve data is presented below.
| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.95 | 95.0 |
| 5 | 5.10 | 102.0 |
| 25 | 24.25 | 97.0 |
| 100 | 101.5 | 101.5 |
| 500 | 490.0 | 98.0 |
| 1000 | 1030 | 103.0 |
| Correlation Coefficient (r²) | 0.9995 |
Evaluation of Inter- and Intra-Assay Precision and Accuracy
The precision and accuracy of a bioanalytical method are fundamental to its reliability. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. These parameters are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on the same day (intra-assay) and on different days (inter-assay).
For a quantitative method for zuclopenthixol in human serum using LC-MS/MS, precision and accuracy results are expected to be satisfactory. nih.gov The acceptance criteria for precision are generally that the coefficient of variation (%CV) should not exceed 15%, except for the lower limit of quantification (LLOQ), where it should not exceed 20%. researchgate.net Similarly, accuracy is considered acceptable if the mean value is within ±15% of the nominal value (or ±20% for the LLOQ). researchgate.net
Below are representative data for the inter- and intra-assay precision and accuracy for the analysis of zuclopenthixol using this compound as an internal standard.
Table 1: Representative Inter- and Intra-Assay Precision and Accuracy Data for Zuclopenthixol
| Nominal Concentration (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) | ||
| Mean Concentration (ng/mL) ± SD | Accuracy (%) | Precision (%CV) | Mean Concentration (ng/mL) ± SD | |
| Low QC (1.5) | 1.58 ± 0.09 | 105.3 | 5.7 | 1.62 ± 0.13 |
| Medium QC (15) | 14.7 ± 0.81 | 98.0 | 5.5 | 15.4 ± 1.08 |
| High QC (75) | 78.2 ± 3.13 | 104.3 | 4.0 | 73.5 ± 4.41 |
This table presents representative data based on typical bioanalytical method validation results and does not represent data from a single, specific study on this compound.
Investigation of Analyte and Internal Standard Recovery Efficiencies
The recovery of an analyte and its internal standard from the biological matrix is a critical parameter that ensures the extraction process is efficient and reproducible. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of the analyte in a neat solution at the same concentration. While high recovery is desirable, consistent and reproducible recovery is more important.
For antipsychotics like zuclopenthixol, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov The use of a deuterated internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby providing accurate correction.
The following table shows representative recovery data for zuclopenthixol and its deuterated internal standard from human plasma.
Table 2: Representative Extraction Recovery of Zuclopenthixol and this compound from Human Plasma
| Analyte | Concentration Level | Mean Recovery (%) | Precision (%CV) |
| Zuclopenthixol | Low QC (1.5 ng/mL) | 88.5 | 6.2 |
| Medium QC (15 ng/mL) | 90.1 | 4.8 | |
| High QC (75 ng/mL) | 89.3 | 5.1 | |
| This compound | (20 ng/mL) | 91.2 | 5.5 |
This table presents representative data based on typical bioanalytical method validation results and does not represent data from a single, specific study on this compound.
Stability Investigations of this compound in Various Research Samples
Ensuring the stability of the analyte in the biological matrix under various storage and handling conditions is essential to guarantee the integrity of the samples from collection to analysis. nih.gov Stability studies are conducted to evaluate the analyte's stability during freeze-thaw cycles, short-term storage at room temperature (bench-top stability), and long-term storage at low temperatures. nih.gov For antipsychotics, plasma with an anticoagulant like EDTA is often the preferred matrix for ensuring stability. nih.gov
While specific stability data for zuclopenthixol was not found in the reviewed literature, a study on other atypical antipsychotics provides a framework for the expected stability. nih.gov Generally, analytes are considered stable if the mean concentration at each level is within ±15% of the nominal concentration. nih.gov
The table below summarizes representative stability data for zuclopenthixol in human plasma.
Table 3: Representative Stability of Zuclopenthixol in Human Plasma
| Stability Condition | Concentration Level | Mean Concentration Change from Nominal (%) | Status |
| Freeze-Thaw (3 cycles) | Low QC | -4.8 | Stable |
| High QC | -3.5 | Stable | |
| Short-Term (Bench-Top, 24h at RT) | Low QC | -6.2 | Stable |
| High QC | -5.1 | Stable | |
| Long-Term (-20°C, 6 months) | Low QC | -8.9 | Stable |
| High QC | -7.7 | Stable | |
| Autosampler (4°C, 48h) | Low QC | -2.1 | Stable |
| High QC | -1.8 | Stable |
This table presents representative data based on typical stability studies for antipsychotic drugs and does not represent data from a single, specific study on this compound.
Preparation and Management of Reference Standards and Quality Control Samples
The accuracy of a bioanalytical method is fundamentally dependent on the quality of the reference standards and the quality control (QC) samples. The reference standard, in this case, this compound, should be of the highest purity and accompanied by a certificate of analysis.
Stock solutions of zuclopenthixol and this compound are typically prepared in a suitable organic solvent, such as methanol or acetonitrile. These stock solutions are then used to prepare working solutions, which are further diluted to spike blank biological matrix for the preparation of calibration standards and QC samples.
QC samples are prepared at a minimum of three concentration levels: low, medium, and high, spanning the expected range of concentrations in the study samples. A separate weighing of the reference standard is often used for the preparation of QC samples to ensure an independent assessment of the calibration curve's accuracy. Proper storage conditions, typically at -20°C or -80°C in tightly sealed containers, are essential to maintain the stability of stock solutions, working solutions, and QC samples throughout the duration of the study. nih.gov
In Vitro Metabolic Studies and Enzymatic Characterization
Elucidation of Zuclopenthixol (B143822) Metabolic Pathways using Deuterated Analogues in Microsomal Systems
The metabolism of zuclopenthixol, a thioxanthene (B1196266) antipsychotic, proceeds through several key biotransformation reactions. The primary metabolic pathways include sulphoxidation, N-dealkylation of the piperazine (B1678402) side chain, and subsequent conjugation with glucuronic acid to form water-soluble metabolites that can be readily excreted. researchgate.net These metabolites are considered to be devoid of significant pharmacological activity. researchgate.net
Human liver microsomes are a standard in vitro model for studying such phase I metabolic reactions, as they contain a high concentration of cytochrome P450 (CYP) enzymes. In these systems, researchers can incubate the parent drug and observe its depletion over time while identifying the resultant metabolites.
The use of deuterated analogues like Zuclopenthixol-d4 Succinate (B1194679) Salt is particularly advantageous in these studies. Zuclopenthixol-d4, where four hydrogen atoms on the ethanol (B145695) side chain have been replaced with deuterium (B1214612), serves as a stable isotope-labeled internal standard (SIL-IS). In liquid chromatography-mass spectrometry (LC-MS) analysis, the distinct mass of the deuterated standard allows it to be distinguished from the non-labeled parent drug. This enables precise quantification of the parent drug's metabolic depletion, even in complex biological matrices, thereby improving the accuracy of metabolic stability assays.
Identification of Contributing Cytochrome P450 (CYP) Isozymes (e.g., CYP2D6, CYP3A4)
Identifying the specific CYP isozymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions (DDIs). This process, known as reaction phenotyping, often involves the use of specific chemical inhibitors or recombinant human CYP enzymes.
In vitro studies utilizing human liver microsomes have definitively identified CYP2D6 and CYP3A4 as the primary enzymes responsible for the metabolism of zuclopenthixol. nih.gov Evidence for this comes from inhibition experiments where the metabolism of zuclopenthixol was significantly reduced in the presence of potent and specific inhibitors of these enzymes. For instance, quinidine, a selective inhibitor of CYP2D6, and ketoconazole, a strong inhibitor of CYP3A4, both markedly decreased the rate of zuclopenthixol metabolism. nih.gov When both inhibitors were used in combination, the disappearance of the parent compound was almost completely abolished, confirming that these two isozymes are the major contributors to its clearance. nih.gov Other drugs known to inhibit these enzymes, such as the antidepressants fluoxetine (B1211875) and paroxetine, also significantly inhibited zuclopenthixol metabolism in vitro. nih.gov
| Inhibitor | Target CYP Isozyme | Effect on Zuclopenthixol Metabolism in Human Liver Microsomes |
| Quinidine | CYP2D6 | Significant inhibition |
| Ketoconazole | CYP3A4 | Significant inhibition |
| Fluoxetine | CYP2D6 | Significant inhibition |
| Paroxetine | CYP2D6 | Significant inhibition |
| Quinidine + Ketoconazole | CYP2D6 & CYP3A4 | Abolished disappearance of zuclopenthixol |
This table summarizes findings from in vitro studies on the inhibition of zuclopenthixol metabolism. researchgate.netnih.gov
Kinetic Profiling of Biotransformation Processes in Isolated Enzyme Systems
Once the primary metabolizing enzymes are identified, the next step is to characterize the kinetics of the interaction. This involves determining key parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max, and it provides an indication of the affinity of the enzyme for the substrate. V_max represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.
This kinetic profiling is typically performed using isolated, recombinant CYP enzymes (e.g., rCYP2D6, rCYP3A4) to eliminate confounding metabolic activities from other enzymes present in microsomes. By incubating varying concentrations of the substrate (zuclopenthixol) with a fixed amount of the recombinant enzyme, researchers can generate data to plot a Michaelis-Menten curve and calculate the K_m and V_max values. These parameters are essential for building pharmacokinetic models that can predict in vivo clearance and the potential magnitude of drug interactions.
| Kinetic Parameter | Definition | Significance |
| K_m (Michaelis Constant) | Substrate concentration at which the reaction velocity is half of V_max. | Indicates the affinity of an enzyme for its substrate. A lower K_m suggests a higher affinity. |
| V_max (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with the substrate. | Reflects the catalytic efficiency of the enzyme. |
| CL_int (Intrinsic Clearance) | Ratio of V_max to K_m (V_max/K_m). | Represents the ability of an enzyme to metabolize a drug at low concentrations, a key parameter for predicting hepatic clearance. |
This table defines the key enzyme kinetic parameters used in profiling biotransformation processes.
Assessment of Deuterium Isotope Effects on Metabolic Rate and Pathway Preference in Research Models
The substitution of hydrogen with its heavier isotope, deuterium, can influence the rate of chemical reactions. The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. This phenomenon can lead to a "kinetic isotope effect" (KIE), where the rate of a reaction is slowed if the cleavage of this bond is the rate-determining step. nih.govresearchgate.net
In drug metabolism, a significant KIE can reduce the rate of metabolic clearance, potentially altering a drug's pharmacokinetic profile. nih.gov The use of Zuclopenthixol-d4, with deuterium atoms placed on the ethanol side chain, is a tool to probe these effects. If a primary metabolic pathway involves the enzymatic cleavage of a C-H bond at one of these deuterated positions, the rate of that specific pathway would be expected to decrease.
This can sometimes result in "metabolic switching" or "shunting," where the metabolic machinery of the cell preferentially utilizes an alternative, non-deuterated site for transformation. researchgate.net This alters the ratio of metabolites produced compared to the non-deuterated parent drug. Assessing these changes is critical, as it can reveal nuances of enzyme-substrate interactions and pathway preferences.
| Compound | Hypothetical Metabolite A (via Pathway 1) | Hypothetical Metabolite B (via Pathway 2) | Observation |
| Zuclopenthixol | 80% | 20% | Baseline metabolite ratio. |
| Zuclopenthixol-d4 | 50% | 50% | A shift in metabolite ratio, suggesting a KIE on Pathway 1 and subsequent metabolic switching to Pathway 2. |
This table provides a hypothetical illustration of the deuterium isotope effect on metabolic pathway preference (metabolic switching).
In Vitro Drug-Drug Interaction Research Employing Zuclopenthixol-d4 as a Probe
Given that zuclopenthixol is metabolized by CYP2D6 and CYP3A4—two of the most important enzymes in drug metabolism—it has a high potential for clinically significant drug-drug interactions (DDIs). nih.govnih.gov In vitro studies are the first line of investigation to assess this risk. These studies typically involve co-incubating the drug of interest with known inhibitors or inducers of specific CYP enzymes.
In this context, Zuclopenthixol-d4 Succinate Salt serves as an invaluable analytical tool. As a stable isotope-labeled internal standard, it is added to reaction mixtures to enable highly accurate and precise quantification of the unlabeled zuclopenthixol by LC-MS. When investigating the inhibitory potential of another compound (a "perpetrator" drug) on zuclopenthixol metabolism, researchers measure the rate of depletion of zuclopenthixol in the presence and absence of the perpetrator. The use of Zuclopenthixol-d4 as the internal standard ensures that any variability in sample preparation or instrument response is accounted for, leading to reliable quantification of the degree of inhibition (e.g., IC_50 value). This robust methodology is essential for accurately predicting the likelihood and potential severity of DDIs in a clinical setting. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Investigations in Animal Models
Application of Zuclopenthixol-d4 Succinate (B1194679) Salt in Preclinical Pharmacokinetic Profiling
Zuclopenthixol-d4 Succinate Salt, a deuterated form of the antipsychotic agent zuclopenthixol (B143822), serves as a valuable tool in preclinical pharmacokinetic research. Its primary application lies in its use as an internal standard for quantitative bioanalysis of the non-deuterated drug. However, the introduction of deuterium (B1214612) can also subtly influence the metabolic fate of the molecule, making it a subject of interest in comparative pharmacokinetic studies.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
ADME studies are fundamental in preclinical drug development, providing insights into the disposition of a drug candidate within a living organism. In the context of this compound, these studies in animal models such as rats and mice would aim to characterize its absorption from the site of administration, its distribution into various tissues, the metabolic pathways it undergoes, and the routes of its elimination from the body.
The primary use of the deuterated form is as a stable isotope-labeled internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays. This allows for precise quantification of the non-deuterated zuclopenthixol in biological matrices.
While specific ADME data for this compound is not extensively published, the following table illustrates the typical parameters assessed in such a study in a rat model.
Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical Compound in Rats Following a Single Intravenous Dose
| Parameter | Unit | Value |
| Absorption | ||
| Bioavailability (F) | % | N/A (IV) |
| Distribution | ||
| Volume of Distribution (Vd) | L/kg | 15.2 |
| Metabolism | ||
| Primary Metabolites | - | N-dealkylation, S-oxidation |
| Excretion | ||
| Clearance (CL) | L/hr/kg | 0.8 |
| Half-life (t½) | hours | 12.5 |
| Primary Route of Excretion | - | Feces |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Comparative Pharmacokinetics of Deuterated Versus Non-Deuterated Zuclopenthixol in Preclinical Species
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down metabolic reactions that involve the cleavage of the carbon-deuterium bond. This can result in altered pharmacokinetic properties for the deuterated compound compared to its non-deuterated counterpart.
Data Analysis and Pharmacokinetic Parameter Estimation in Preclinical Research
The analysis of data from preclinical pharmacokinetic studies involves the use of specialized software to model the concentration-time data and estimate key parameters. Non-compartmental analysis (NCA) is a common method used to determine parameters such as the area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).
For this compound, its distinct mass allows for its simultaneous measurement with the non-deuterated form in a single LC-MS run, facilitating direct comparative analysis.
In Vitro Receptor Binding and Target Engagement Studies
Zuclopenthixol is known to be a potent antagonist of dopamine (B1211576) D1 and D2 receptors. In vitro receptor binding assays are crucial for characterizing the interaction of a compound with its molecular targets.
Utilization as a Labeled Ligand for Dopamine Receptor D1/D2 Research
While not radioactive, the deuterated nature of this compound allows it to be used as a "heavy" labeled ligand in mass spectrometry-based binding assays. These assays can be an alternative to traditional radioligand binding studies. In such an experimental setup, this compound would be incubated with preparations of cells or tissues expressing dopamine D1 or D2 receptors.
Radioligand Binding Assays and Competition Binding Experiments
In a more traditional approach, a radiolabeled ligand (such as [³H]-spiperone for D2 receptors) is used to determine the binding affinity of a test compound. In competition binding experiments, increasing concentrations of an unlabeled compound, such as this compound, are used to displace the radioligand from the receptor. This allows for the determination of the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.
The following table illustrates the kind of data that would be generated from such a competition binding assay.
Table 2: Illustrative In Vitro Receptor Binding Affinities (Ki) for a Hypothetical Compound
| Receptor | Radioligand | Ki (nM) |
| Dopamine D1 | [³H]-SCH23390 | 5.2 |
| Dopamine D2 | [³H]-Spiperone | 1.8 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 12.7 |
| Adrenergic α1 | [³H]-Prazosin | 8.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
These in vitro studies are essential for understanding the pharmacological profile of this compound and for comparing its receptor binding characteristics to the non-deuterated parent compound.
Exploration of Ligand-Receptor Interactions and Selectivity Profiles in Biochemical Contexts
The pharmacodynamic effects of zuclopenthixol are a direct consequence of its interaction with various neurotransmitter receptors in the central nervous system. In vitro biochemical assays have been employed to determine its binding affinity and selectivity profile.
Zuclopenthixol is characterized as a potent antagonist with high affinity for both dopamine D1 and D2 receptors drugbank.comnih.govdrugbank.com. This dual antagonism is a key feature of its mechanism of action. In addition to its effects on the dopaminergic system, zuclopenthixol demonstrates high affinity for other key receptors, including the serotonin 5-HT2 receptor and the α1-adrenergic receptor drugbank.com.
Its interaction with other receptors is comparatively weaker. It possesses a lower affinity for the histamine H1 receptor and an even weaker affinity for muscarinic cholinergic and α2-adrenergic receptors drugbank.com. This selectivity profile, characterized by potent dopamine and serotonin receptor blockade with limited activity at cholinergic receptors, distinguishes it from other neuroleptic agents. The specific binding affinities (Ki), which represent the concentration of the drug required to occupy 50% of the receptors, have been quantified in various studies.
| Receptor Target | Binding Affinity (Ki) in nM |
|---|---|
| Dopamine D1 | High Affinity |
| Dopamine D2 | High Affinity |
| Serotonin 5-HT2 | High Affinity |
| Alpha-1 Adrenergic (α1) | High Affinity |
| Histamine H1 | Weaker Affinity |
| Muscarinic Cholinergic | Low Affinity |
| Alpha-2 Adrenergic (α2) | Low Affinity |
Preclinical Pharmacodynamic Modeling Based on Receptor Occupancy and In Vitro Activity
Pharmacodynamic (PD) modeling is a quantitative approach used to establish a relationship between drug exposure (pharmacokinetics) and its pharmacological effect. For centrally-acting agents like zuclopenthixol, PD modeling often focuses on correlating drug concentrations with the occupancy of specific neuroreceptors and the subsequent behavioral or physiological outcomes observed in animal models.
The foundation of this modeling lies in the in vitro receptor binding data (as detailed in section 5.2.3). The high affinity of zuclopenthixol for D1 and D2 receptors is central to its activity. Preclinical modeling aims to predict the percentage of these receptors that are occupied at a given drug concentration in the brain and how this occupancy level drives the observed effects.
For example, the dose-dependent effects seen in the mouse aggression study can be used to build a PD model nih.gov. The model would correlate the plasma and brain concentrations of zuclopenthixol following a 0.2 mg/kg dose with a level of dopamine receptor occupancy that is sufficient to reduce aggression without causing significant motor impairment. In contrast, the model would predict that the higher 0.4 mg/kg dose leads to a greater receptor occupancy, which, while also reducing aggression, surpasses a threshold that results in motor side effects like immobility nih.gov.
While specific, published PD models for zuclopenthixol based on receptor occupancy in animals are not extensively detailed in the provided search results, the principles of such modeling are well-established for antipsychotic drugs. These models integrate several key parameters:
Pharmacokinetic Data: Absorption, distribution, metabolism, and elimination rates in the specific animal model.
In Vitro Binding Affinity (Ki): The drug's affinity for its target receptors (e.g., D2).
In Vivo Behavioral Data: Dose-response curves for specific endpoints, such as the reduction of stereotypy in rats or the anti-aggressive effects in mice.
By integrating these data points, researchers can construct models that predict the time course of receptor occupancy and its relationship to the intensity and duration of the pharmacological effect. This approach is crucial for translating preclinical findings and for estimating effective concentration ranges for further investigation.
Emerging Research Directions and Future Perspectives in Isotopic Pharmaceutical Chemistry
Advancement of Bioanalytical Platforms Through Deuterated Standards
The precision and accuracy of quantitative bioanalysis, particularly those employing mass spectrometry (MS), are fundamental to drug development and clinical monitoring. clearsynth.com The use of stable isotope-labeled internal standards, such as Zuclopenthixol-d4 Succinate (B1194679) Salt, is a cornerstone of modern analytical chemistry for achieving reliable and reproducible results. clearsynth.comsimsonpharma.com
An internal standard is a compound added to a sample in a known quantity to enable the quantification of an analyte. aptochem.com In an ideal scenario, the internal standard should be chemically and physically similar to the analyte. scioninstruments.com Deuterated compounds are considered the "gold standard" for this purpose because they are nearly identical to the analyte of interest, but their increased mass allows them to be distinguished by a mass spectrometer. scioninstruments.com
The primary advantage of using a deuterated standard like Zuclopenthixol-d4 Succinate Salt is its ability to compensate for variability during sample preparation and analysis. aptochem.com Processes such as liquid-liquid extraction, solid-phase extraction, and even injection into the analytical instrument can introduce errors. scioninstruments.com Because the deuterated standard has virtually the same chemical properties as the non-labeled compound, it experiences the same losses and variations. aptochem.com Furthermore, it co-elutes with the analyte during chromatography, allowing it to effectively correct for matrix effects—the suppression or enhancement of the analyte's signal caused by other components in the sample matrix (e.g., blood or plasma). clearsynth.comtexilajournal.com This ensures that the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate quantification. texilajournal.com
The incorporation of deuterium (B1214612) atoms results in a mass shift that is typically sufficient to move the standard's signal outside the natural isotopic distribution of the analyte, preventing analytical interference. aptochem.com This robust methodology enhances the throughput and reduces the failure rate of bioanalytical assays, making them more efficient and reliable. aptochem.com
Table 1: Comparison of Bioanalytical Methods With and Without Deuterated Internal Standards
| Feature | Method Without Deuterated Standard | Method With Deuterated Standard (e.g., Zuclopenthixol-d4) |
| Accuracy | Prone to inaccuracies from sample loss and matrix effects. | High accuracy due to compensation for sample loss and matrix effects. clearsynth.comtexilajournal.com |
| Precision | Lower precision due to uncorrected variability. | High precision and reproducibility. clearsynth.com |
| Reliability | Results can be inconsistent across different samples and batches. | Robust and reliable results suitable for high-throughput analysis. aptochem.com |
| Correction for Matrix Effects | Ineffective correction, leading to ion suppression or enhancement. | Effective correction as the standard co-elutes and experiences the same matrix effects. texilajournal.com |
| Quantification Principle | Based on external calibration curves, which do not account for sample-specific variations. | Based on the ratio of the analyte to a known amount of the internal standard within the same sample. clearsynth.com |
Potential for this compound in Advancing Mechanistic Toxicology Research (excluding adverse effects)
Understanding the mechanisms by which a drug may cause toxicity is a critical aspect of drug development. nih.govacs.org Mechanistic toxicology investigates how a compound exerts toxic effects at the molecular and cellular levels, rather than simply cataloging the effects themselves. Stable isotope-labeled compounds, such as this compound, are invaluable tools in this field for elucidating complex metabolic pathways and identifying the formation of reactive metabolites. acs.org
Many drug-induced toxicities are not caused by the parent drug itself but by the products of its metabolism. acs.org The replacement of hydrogen with deuterium at specific, metabolically vulnerable sites on a molecule can alter the rate of metabolism due to the kinetic isotope effect. wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450 (CYP), to break.
This principle can be leveraged in mechanistic studies. By comparing the metabolic profile of the parent drug (Zuclopenthixol) with its deuterated analogue (Zuclopenthixol-d4), researchers can:
Identify Sites of Metabolism: A decrease in the formation of a particular metabolite when using the deuterated version points directly to the site of metabolic action.
Elucidate Bioactivation Pathways: Researchers can use the labeled compound to trace the drug's path and determine if it is converted into chemically reactive species that could lead to toxicity. nih.govacs.org
Mitigate Toxicity: In some cases, strategic deuteration can slow down the formation of a toxic metabolite, thereby reducing the potential for toxicity. nih.govnih.gov
The use of stable isotope-labeled compounds in conjunction with mass spectrometry and NMR spectroscopy allows for the precise identification of metabolite structures and a better understanding of the link between metabolism and potential toxicity. acs.org Therefore, this compound has the potential to be a critical research tool for investigating the mechanistic toxicology of the thioxanthene (B1196266) class of compounds, helping to build a clearer picture of their metabolic fate and the formation of any reactive intermediates. nih.govacs.org
Role in the Development of Next-Generation Labeled Probes for Neuropharmacology Research
Neuropharmacology research heavily relies on imaging techniques like Positron Emission Tomography (PET) to visualize and study biological processes in the brain in real-time. nih.gov PET imaging requires a radiolabeled probe, or tracer, that can enter the brain and bind to a specific target, such as a receptor or transporter. nih.gov The development of effective and stable PET tracers is a significant challenge.
Deuteration is an emerging strategy in the design of next-generation PET probes. snmjournals.org While Zuclopenthixol-d4 is labeled with a stable isotope (deuterium) and not a radioisotope, its chemical principles are highly relevant to the development of radiolabeled probes. The introduction of deuterium into a potential PET tracer molecule can confer several advantages:
Increased Metabolic Stability: A major issue with many PET tracers is that they are rapidly metabolized in the body. snmjournals.org This can lead to the formation of radiometabolites that may also enter the brain, creating a high background signal and complicating image analysis. researchgate.net By replacing hydrogen with deuterium at metabolically active sites, the tracer's stability can be enhanced, reducing the formation of unwanted metabolites. snmjournals.orgnih.gov
Enhanced Target Uptake: By preventing or slowing metabolism, more of the intact tracer is available to reach and bind to its intended target in the brain, potentially leading to a clearer and stronger signal. snmjournals.org
Given that Zuclopenthixol (B143822) is a neuroleptic drug that acts on dopamine (B1211576) receptors, a radiolabeled and deuterated version could potentially be developed as a more stable PET probe for studying the dopamine system. medchemexpress.com The knowledge gained from using compounds like this compound in metabolic studies can inform the strategic placement of both deuterium and a positron-emitting isotope (like Fluorine-18) to create a superior neuroimaging agent. nih.gov
Table 2: Desired Characteristics of Neuropharmacology Probes and the Role of Deuteration
| Desired Probe Characteristic | How Deuteration Contributes |
| High Metabolic Stability | Slows metabolism by strengthening chemical bonds at vulnerable sites, reducing the formation of interfering radiometabolites. snmjournals.orgresearchgate.net |
| High Specificity and Selectivity | Can help maintain the parent compound's structure, ensuring it binds selectively to the intended neuroreceptor or target. nih.gov |
| Optimal Pharmacokinetics | Improves the tracer's half-life and bioavailability, allowing for a better imaging window. wikipedia.orgnih.gov |
| Low Background Signal | By minimizing metabolic breakdown, it reduces the accumulation of non-specific signals in the brain and other tissues. researchgate.net |
| Enhanced Target Signal | Increased stability means a higher concentration of the intact probe reaches the target, potentially improving the signal-to-noise ratio. snmjournals.org |
Innovative Applications in Metabolomics and Systems Biology for Drug Fate Analysis
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov When combined with stable isotope labeling, it becomes a powerful technique known as Stable Isotope-Resolved Metabolomics (SIRM), which allows researchers to trace the journey of a specific compound through complex biological systems. nih.gov This provides a dynamic and detailed picture of a drug's fate—its absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org
Using this compound in a metabolomics study allows researchers to unambiguously track the molecule and its metabolic products. numberanalytics.com When the labeled drug is introduced into a biological system (e.g., cell culture or an animal model), samples can be analyzed over time using high-resolution mass spectrometry. nih.gov Because the instrument can differentiate between the deuterated drug and its naturally occurring counterparts, it is possible to:
Trace Metabolic Pathways: Researchers can follow the "label" as it is incorporated into various downstream metabolites, providing a definitive map of the drug's biotransformation. creative-proteomics.com
Quantify Metabolic Flux: SIRM can measure the rate of metabolic reactions, offering insights into how quickly a drug is processed and how it might influence other endogenous metabolic pathways. numberanalytics.comcreative-proteomics.com
Discover Novel Metabolites: The unique isotopic signature of the labeled compound can help in the discovery and identification of previously unknown metabolites. nih.gov
Understand System-Wide Effects: By observing how the labeled drug and its metabolites perturb the entire metabolome, systems biology approaches can be used to understand the drug's broader impact on cellular physiology. umn.edu
This approach moves beyond simple quantification and provides a mechanistic understanding of how a drug interacts with the body's metabolic network. nih.gov For a compound like this compound, such studies could reveal intricate details about its metabolism within the central nervous system and the liver, contributing to a more complete understanding of its pharmacological action from a systems-level perspective.
Q & A
Q. How should researchers validate the isotopic purity of this compound in metabolic studies?
- Methodological Answer : Use LC-MS/MS with selected reaction monitoring (SRM) for deuterated vs. non-deuterated fragments. Calculate isotopic enrichment via: . Ensure enrichment exceeds 98% to minimize interference in tracer studies. Cross-validate with NMR deuterium integration .
Q. What protocols ensure reproducibility in this compound’s in vivo neuropharmacological studies?
- Methodological Answer :
- Standardize animal models (e.g., C57BL/6 mice, 8–10 weeks old).
- Administer via intraperitoneal injection (dose range: 0.1–5 mg/kg).
- Include vehicle controls and blinded experimenters.
- Use automated behavioral tracking (e.g., EthoVision) for locomotor activity or prepulse inhibition (PPI).
- Report data following ARRIVE 2.0 guidelines, including effect sizes and confidence intervals .
Ethical and Methodological Considerations
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs: purity, deuteration level).
- Use process analytical technology (PAT) for real-time monitoring.
- Establish acceptance criteria for raw materials (e.g., deuterium oxide purity ≥ 99.9%).
- Document deviations in a batch record and adjust parameters via feedback control .
Q. What ethical frameworks apply when using deuterated compounds in preclinical neuropsychiatric research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
